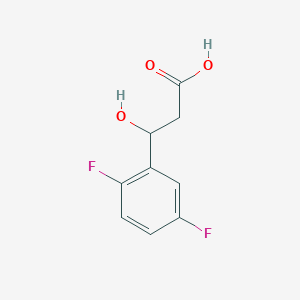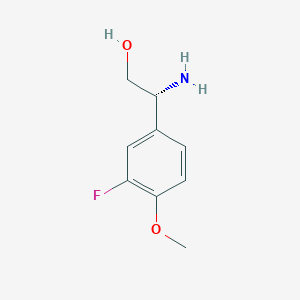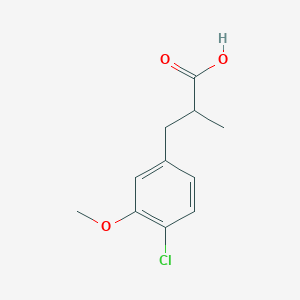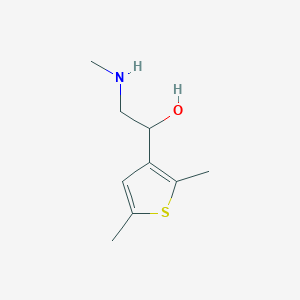
1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol is a chemical compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of 2,5-Dimethylthiophene: This can be achieved through the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the desired functional groups.
Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methylamino group.
Formation of the Ethanol Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including sulfones and sulfoxides.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development.
Industry: It is used in the production of materials with specific properties, such as photochromic materials and electronic devices.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative without the amino and hydroxyl groups.
2-(Methylamino)ethanol: A compound with a similar amino group but lacking the thiophene ring.
1-(2,5-Dimethylthiophen-3-yl)ethanol: A compound with the thiophene ring and hydroxyl group but without the amino group.
Uniqueness: 1-(2,5-Dimethylthiophen-3-yl)-2-(methylamino)ethan-1-ol is unique due to the combination of the thiophene ring, methylamino group, and hydroxyl group, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(11)5-10-3/h4,9-11H,5H2,1-3H3 |
InChI Key |
FDKOJFDEQOVWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


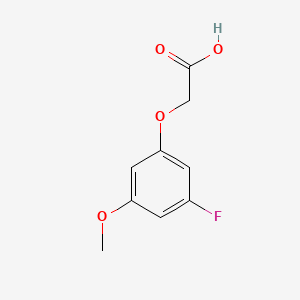
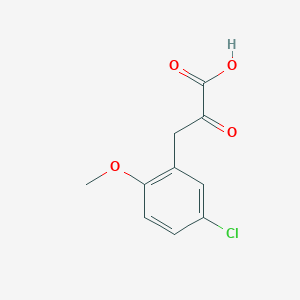
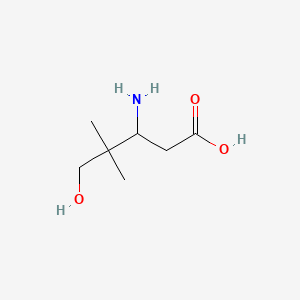
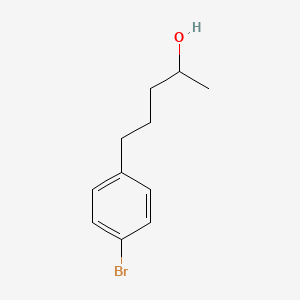
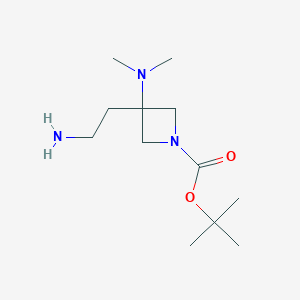
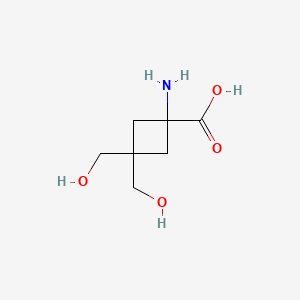
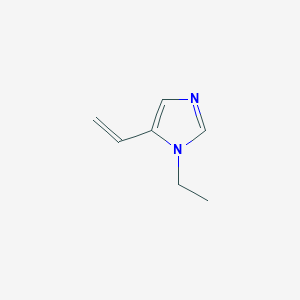
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)

